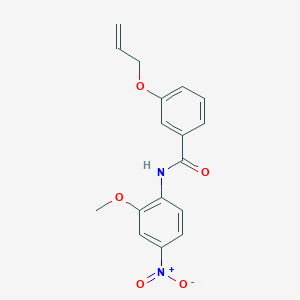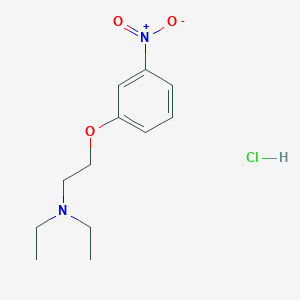
3-(allyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide
Descripción general
Descripción
3-(Allyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H18N2O5, and has been found to have a diverse range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(allyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide involves the inhibition of the NF-κB pathway, a signaling pathway that regulates the expression of genes involved in inflammation and cell survival. By inhibiting this pathway, this compound can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a diverse range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. It has also been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, a process that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(allyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for cancer treatment with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(allyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to explore its potential use in other diseases, such as inflammatory disorders.
Aplicaciones Científicas De Investigación
3-(Allyloxy)-N-(2-methoxy-4-nitrophenyl)benzamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. It has also been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizer to destroy cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-9-24-14-6-4-5-12(10-14)17(20)18-15-8-7-13(19(21)22)11-16(15)23-2/h3-8,10-11H,1,9H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXNRUMTEQEKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B4411127.png)

![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![2-[(2-aminophenyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4411142.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411144.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4411158.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-phenylacetamide](/img/structure/B4411181.png)
![4-{[(2-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411191.png)
![2-[(4-cyano-2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4411193.png)

![4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4411199.png)